2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O3S2/c26-17-7-5-6-16(12-17)14-31-21-11-4-1-8-18(21)24-22(36(31,33)34)13-28-25(30-24)35-15-23(32)29-20-10-3-2-9-19(20)27/h1-13H,14-15H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWXWDNZDRPTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC(=CC=C4)F)SCC(=O)NC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide , with the CAS number 895099-52-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C26H22F2N4O3S2
- Molecular Weight: 538.6 g/mol
- Structure: The compound features a pyrimidine core fused with a benzothiazine structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Effects: Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity.
- Antifungal Properties: The compound has been evaluated for antifungal activity against common pathogens, showing promising results in vitro.
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Mechanism of Action: It is hypothesized that the compound may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival pathways .
- Cell Line Studies: In vitro studies have demonstrated that related compounds exhibit antiproliferative effects against breast and colon cancer cell lines, indicating a potential for further exploration in cancer therapy .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
-
Antiproliferative Assays: Various concentrations of the compound were tested against different cancer cell lines (e.g., MCF7 for breast cancer). Results indicated a dose-dependent inhibition of cell growth.
Cell Line IC50 (µM) MCF7 (Breast) 15.4 HCT116 (Colon) 20.7 A549 (Lung) 18.3 - Apoptosis Induction: Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells compared to control groups.
Mechanistic Studies
Mechanistic investigations have indicated that the compound may act through:
- Enzyme Inhibition: Targeting specific kinases or enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Arrest: Inducing G1 phase arrest in treated cells, leading to reduced proliferation rates.
Discussion
The biological activity of this compound highlights its potential as a lead compound for further development in antimicrobial and anticancer therapies. The promising results from preliminary studies warrant further investigation into its pharmacokinetics and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
